Distinct Research Indication: Mitochondrial Defect vs. Oncology Focus of RI-1 and B02
Rad51-IN-6 is specifically indicated for research into conditions involving mitochondrial defects, as disclosed in patent WO2021164746A1 [1]. In stark contrast, the established RAD51 inhibitors RI-1 and B02 were developed and are exclusively characterized in the context of nuclear homologous recombination repair and cancer cell sensitization [2]. No data exists to suggest RI-1 or B02 have any activity or utility in a mitochondrial context. This distinction in target indication is absolute and is the primary differentiator for compound selection.
| Evidence Dimension | Primary Research Indication |
|---|---|
| Target Compound Data | Mitochondrial defects |
| Comparator Or Baseline | RI-1 and B02: Cancer / Nuclear DNA Repair |
| Quantified Difference | Qualitative difference in application domain; no cross-reactivity data available. |
| Conditions | Derived from patent disclosure (WO2021164746A1) and primary literature characterization of comparator compounds. |
Why This Matters
For researchers investigating mitochondrial biology or diseases with a mitochondrial component, Rad51-IN-6 is the only tool compound in this class with a stated potential application in that specific biological context, making other RAD51 inhibitors unsuitable substitutes.
- [1] WO2021164746A1 - Substituted aryl compound. WIPO (PCT) Patent Application, 2021. View Source
- [2] Huang, F., et al. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening. ACS Chem Biol. 2011; 6(6):628-35. View Source
